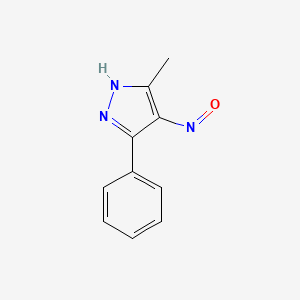

5-methyl-4-nitroso-3-phenyl-1H-pyrazole

Description

Contextual Significance of Pyrazole (B372694) Derivatives in Advanced Organic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of derivatives that are pivotal in numerous scientific fields. First identified by Ludwig Knorr in 1883, the pyrazole nucleus has become what is often termed a 'privileged structure' in medicinal chemistry due to its presence in a multitude of pharmacologically active agents.

The versatility of the pyrazole ring allows for functionalization at various positions, leading to compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. Beyond medicine, pyrazole derivatives are integral to the agrochemical industry, forming the active components in many herbicides, insecticides, and fungicides. nih.gov Their unique electronic and coordination properties also make them valuable as ligands in coordination chemistry and as functional materials in the dye and polymer industries. Furthermore, the introduction of nitro groups into the pyrazole ring has led to the development of advanced energetic materials with high density and thermal stability. nih.gov

Historical Evolution of Nitrosopyrazole Chemistry and its Structural Peculiarities

The synthesis of the pyrazole ring dates back to the late 19th century, with the first substituted pyrazoles being prepared by Knorr in 1883 via the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.gov This foundational reaction remains a cornerstone of pyrazole synthesis. The introduction of a nitroso group (–N=O) at the C4 position of the pyrazole ring marked a significant evolution, creating the class of 4-nitrosopyrazoles. A common and established method for synthesizing these compounds involves the cyclization of 2-hydroxyimino-1,3-diketones with various hydrazines. researchgate.net

A key structural peculiarity of 4-nitrosopyrazoles is the potential for tautomerism between the nitroso form and the quinone-oxime form. However, structural studies have shown that in many solid-state structures, the molecule exists predominantly in the nitroso form. The geometry of the C-nitroso group can also lead to the existence of different conformers (cis and trans) based on its orientation relative to the substituents on the pyrazole ring. This structural nuance can influence the compound's reactivity and intermolecular interactions.

Structural Features and Systematic Nomenclature of 5-methyl-4-nitroso-3-phenyl-1H-pyrazole

The systematic IUPAC name, this compound, precisely describes the molecular architecture of the compound.

1H-pyrazole : This is the core heterocyclic ring, a five-membered ring with two adjacent nitrogen atoms. The "1H" indicates that the nitrogen at position 1 bears a hydrogen atom, satisfying the ring's valency.

3-phenyl : A phenyl group is attached to the carbon atom at position 3 of the pyrazole ring.

4-nitroso : A nitroso group (–N=O) is attached to the carbon atom at position 4.

5-methyl : A methyl group (–CH₃) is attached to the carbon atom at position 5.

The structure is characterized by the aromatic pyrazole core, which imparts significant stability. The electron-withdrawing nature of the nitroso group at the C4 position influences the electronic properties of the entire ring system.

Table 1: Chemical and Structural Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃O |

| IUPAC Name | This compound |

| Core Structure | Pyrazole |

| Substituent at C3 | Phenyl |

| Substituent at C4 | Nitroso |

| Substituent at C5 | Methyl |

Current Research Trajectories and Challenges in 4-Nitrosopyrazole Systems

Modern research into 4-nitrosopyrazole systems is diverse, spanning materials science, medicinal chemistry, and synthetic methodology. A significant trajectory involves using 4-nitrosopyrazoles as versatile synthetic intermediates. For instance, the mild reduction of the nitroso group provides a direct route to 4-aminopyrazoles, which are valuable building blocks for more complex molecules, including potential pharmaceuticals. researchgate.netresearchgate.net

In the field of materials science, recent studies have explored the use of N-substituted 4-nitrosopyrazoles as adhesion modifiers and structuring agents in adhesive compositions, demonstrating their potential to enhance the durability and strength of rubber-based products. researchgate.net In medicinal chemistry, various 4-nitrosopyrazoles have been synthesized and evaluated for a range of biological activities, including tuberculostatic, antibacterial, and antimycotic actions. researchgate.net

Despite their utility, challenges in the chemistry of 4-nitrosopyrazoles remain. One primary challenge is achieving regioselectivity in N-alkylation reactions for ambident 3,5-substituted 4-nitroso-1H-pyrazoles. Quantum-chemical calculations have shown that N-alkylation is often favored over O-alkylation, but controlling this outcome experimentally under various conditions is a key synthetic hurdle. researchgate.net Furthermore, developing scalable, efficient, and environmentally benign synthetic routes to functionalized 4-nitrosopyrazoles continues to be an active area of research.

Table 2: Summary of Research Findings on 4-Nitrosopyrazole Systems

| Research Area | Key Findings | Reference |

|---|---|---|

| Synthetic Intermediates | Mild reduction of 4-nitrosopyrazoles yields 4-aminopyrazoles, useful for synthesizing sulfonamide derivatives. | researchgate.net |

| Medicinal Chemistry | N-unsubstituted 4-nitrosopyrazoles show potent tuberculostatic and antibacterial activity. | researchgate.net |

| Materials Science | N-functionalized 4-nitrosopyrazoles can be used as adhesion modifiers in chloroprene (B89495) rubber compositions. | researchgate.net |

| Synthetic Methodology | N-alkylation of 4-nitroso-1H-pyrazoles is kinetically and thermodynamically more favorable than O-alkylation. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-nitroso-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-9(13-14)10(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFXUSWFEOCSAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 4 Nitroso 3 Phenyl 1h Pyrazole and Analogues

Direct Nitrosation Reactions for 4-Nitrosopyrazole Formation

Direct nitrosation involves the electrophilic substitution of a hydrogen atom at the 4-position of the pyrazole (B372694) ring with a nitroso group (-N=O). The pyrazole nucleus is an electron-rich aromatic system, making it susceptible to such electrophilic attacks, particularly at the C4 position which is not adjacent to the ring nitrogen atoms. nih.govacs.org

A common and straightforward approach is the nitrosation of a pre-synthesized, appropriately substituted pyrazole. The precursor for the title compound is 5-methyl-3-phenyl-1H-pyrazole.

This two-step approach is a classic and versatile method for preparing a wide range of pyrazoles, which can then be functionalized. organic-chemistry.org

Step 1: Pyrazole Ring Synthesis The synthesis of the 5-methyl-3-phenyl-1H-pyrazole precursor is typically accomplished via the Knorr pyrazole synthesis. nih.gov This involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). For the target molecule, the specific reactants are 1-phenylbutane-1,3-dione (benzoylacetone) and hydrazine hydrate. mdpi.com The reaction proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. organic-chemistry.orgnih.gov

Step 2: Nitrosation The formed 5-methyl-3-phenyl-1H-pyrazole is then subjected to nitrosation. This is an electrophilic aromatic substitution reaction where the active electrophile is typically the nitrosonium ion (NO⁺). This ion is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), or a weaker acid like acetic acid. nih.govresearchgate.net The electron-rich pyrazole ring attacks the nitrosonium ion, leading to the substitution of the hydrogen atom at the 4-position to yield 5-methyl-4-nitroso-3-phenyl-1H-pyrazole.

Table 1: Two-Step Synthesis via Subsequent Nitrosation

| Step | Reactant 1 | Reactant 2 | Key Reagent(s) | Product |

| 1. Pyrazole Formation | 1-Phenylbutane-1,3-dione | Hydrazine | Acid/Base catalyst, Solvent (e.g., Ethanol) | 5-Methyl-3-phenyl-1H-pyrazole |

| 2. Nitrosation | 5-Methyl-3-phenyl-1H-pyrazole | Sodium Nitrite | Acid (e.g., HCl, Acetic Acid) | This compound |

An alternative and more direct route involves modifying the 1,3-diketone precursor before the cyclization step. This method is a well-established pathway for synthesizing 4-nitrosopyrazoles. nih.gov

The synthesis begins with the nitrosation of the 1,3-diketone, 1-phenylbutane-1,3-dione, at its active methylene (B1212753) group (C2). The reaction is carried out using a nitrosating agent, such as nitrous acid (generated from NaNO₂ and acid), to form an isonitroso derivative, 2-(hydroxyimino)-1-phenylbutane-1,3-dione. This intermediate exists in tautomeric equilibrium with the 2-nitroso-1,3-diketone.

This isonitrosodiketone is then reacted directly with hydrazine. The subsequent cyclocondensation proceeds in a similar fashion to the Knorr synthesis, where both carbonyl groups react with the hydrazine nitrogens, but the pre-installed isonitroso group is retained, directly forming the this compound product in a single cyclization step.

The efficiency and yield of nitrosation reactions are highly dependent on the specific conditions and reagents employed. Optimization of these parameters is crucial for a successful synthesis.

Nitrosating Agents: The most common reagent for the C-nitrosation of pyrazoles is nitrous acid (HNO₂), generated in situ from sodium nitrite and a protic acid. acs.orgresearchgate.net The choice of acid can influence the reactivity; strong acids like HCl or H₂SO₄ produce a higher concentration of the active nitrosonium ion (NO⁺). Alternative nitrosating agents include alkyl nitrites (e.g., isoamyl nitrite) or nitrosyl chloride (NOCl), which can be effective for the nitrosation of active methylene compounds like 1,3-diketones. nih.gov

Reaction Medium and Temperature: The reaction is typically carried out in an aqueous or alcoholic medium to ensure solubility of the reagents. The acidity of the medium is a critical parameter; for instance, studies on related pyrazoles have shown that product distribution can change significantly with acid concentration. researchgate.net Temperature control is vital, as nitrous acid is unstable at higher temperatures. Reactions are often conducted at low temperatures, typically between 0 and 5 °C, to maintain the stability of the nitrosating agent and to control the reaction rate, thereby minimizing the formation of undesired byproducts. nih.gov

Table 2: Parameters for Optimization of Nitrosation

| Parameter | Options | Considerations |

| Nitrosating Agent | Sodium Nitrite/Acid, Alkyl Nitrites, Nitrosyl Chloride | Reactivity, substrate compatibility, generation of active NO⁺ species. |

| Acid Catalyst | HCl, H₂SO₄, Acetic Acid | Strength of acid affects equilibrium concentration of NO⁺. |

| Solvent | Water, Ethanol, Methanol, DMF | Solubility of reactants, stability of intermediates. |

| Temperature | 0–5 °C, Room Temperature | Stability of nitrous acid, control of reaction rate and side reactions. |

Nitrosation of Substituted Pyrazole Precursors

Indirect Synthetic Pathways

Indirect methods for forming the this compound structure involve more complex synthetic strategies where the pyrazole ring is constructed through mechanisms other than direct condensation of a pre-formed 1,3-dicarbonyl unit.

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. nih.govbeilstein-journals.org While the direct synthesis of a 4-nitrosopyrazole via a single cycloaddition step is not commonly reported, this pathway can be used to create a pyrazole framework that can be subsequently converted to the target compound.

A plausible indirect route involves the synthesis of a 4-aminopyrazole precursor via a cycloaddition reaction. For example, certain cycloaddition strategies can lead to the formation of pyrazoles bearing an amino group or a precursor group (like an azo or nitro group) at the 4-position. chim.itarkat-usa.org The synthesis of 4-aminopyrazoles can be achieved through various methods, including the Knorr synthesis starting from an oxime derivative of a 1,3-dicarbonyl compound. chim.it

Once the 4-aminopyrazole framework is established, the amino group can be chemically transformed into a nitroso group. This typically involves oxidation. Although the reduction of 4-nitrosopyrazoles to 4-aminopyrazoles is a known transformation, the reverse oxidation reaction provides a potential, albeit less direct, synthetic route to the target nitrosopyrazole framework. arkat-usa.org This highlights the utility of cycloaddition reactions in building the core pyrazole structure, which can then undergo further functional group interconversions.

Cycloaddition Reactions Leading to Nitrosopyrazole Frameworks

Exploration of [3+2]-Cycloaddition Strategies

The [3+2]-cycloaddition reaction is a powerful and versatile method for constructing the five-membered pyrazole ring. This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, this typically involves a diazo compound or a nitrile imine as the 1,3-dipole and an alkyne or an alkene as the dipolarophile.

Recent advancements have focused on developing milder and more efficient [3+2]-cycloaddition protocols. For instance, a silver-mediated [3+2]-cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a stable and odorless alternative to traditional isocyanides for pyrazole synthesis. organic-chemistry.org This method offers mild reaction conditions and accommodates a broad range of substrates. Another approach utilizes a phosphine-free [3+2]-cycloaddition of dialkyl azodicarboxylates with substituted propargylamines, which proceeds at room temperature with high selectivity. organic-chemistry.org

Copper-catalyzed aerobic oxidative [3+2]-cycloadditions of N,N-disubstituted hydrazines with alkynoates have also been developed, using inexpensive Cu₂O as a promoter and air as a green oxidant, highlighting the move towards more sustainable methods. organic-chemistry.org Furthermore, transition-metal-free [3+2]-cycloadditions between diazoacetonitrile and nitroolefins offer a route to multisubstituted cyanopyrazoles under mild conditions with good yields and regioselectivity. organic-chemistry.org The reaction between vinylsulfonium salts and in situ generated nitrile imines also provides pyrazole derivatives with high regioselectivity. organic-chemistry.org

While these strategies are effective for the general synthesis of pyrazoles, their direct application to the synthesis of this compound would require the use of appropriately substituted starting materials and potentially a subsequent nitrosation step if the nitroso group is not introduced during the cycloaddition.

A notable regioselective synthesis of 3,4-diaryl-1H-pyrazoles has been achieved through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes under mild conditions. rsc.org The regioselectivity of this transformation was confirmed by 2D-NMR techniques and DFT calculations. rsc.org This methodology could potentially be adapted for the synthesis of the target compound by selecting the appropriate substituted tosylhydrazone and nitroalkene.

Table 1: Overview of [3+2]-Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| N-isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Mild conditions, broad substrate scope | organic-chemistry.org |

| Dialkyl azodicarboxylates | Substituted propargylamines | Phosphine-free, room temperature | High selectivity | organic-chemistry.org |

| N,N-disubstituted hydrazines | Alkynoates | Cu₂O, air (aerobic oxidation) | High atom economy, green oxidant | organic-chemistry.org |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free | Mild conditions, good regioselectivity | organic-chemistry.org |

| Nitrile imines (in situ) | Vinylsulfonium salts | Mild conditions | High regioselectivity | organic-chemistry.org |

| Tosylhydrazones | Nitroalkenes | Mild conditions | Regioselective for 3,4-diaryl-1H-pyrazoles | rsc.org |

Functional Group Interconversions on Existing Pyrazole Scaffolds

An alternative and often more direct route to this compound involves the modification of a pre-synthesized pyrazole ring. This approach is particularly useful when the required pyrazole precursor is readily available.

The most common functional group interconversion for the synthesis of 4-nitrosopyrazoles is the nitrosation of the corresponding 4-aminopyrazole derivatives. This reaction is typically achieved by treating the aminopyrazole with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), under controlled temperature conditions.

The synthesis of 4-nitrosopyrazoles bearing various substituents at positions 3 and 5 has been accomplished through the nitrosation of 1,3-diketones or their lithium salts, followed by cyclization with hydrazines. researchgate.net This one-pot procedure offers an efficient route to these compounds. The resulting 4-nitrosopyrazoles can then be reduced to the corresponding 4-amino derivatives. researchgate.net

The reactivity of aminopyrazoles towards electrophiles is a key aspect of their chemistry. arkat-usa.org The nitrosation of 5-aminopyrazole derivatives can lead to the formation of 4,5-diaminopyrazoles after a subsequent reduction step. arkat-usa.org It is important to control the reaction conditions to achieve selective nitrosation at the desired position. For instance, in the synthesis of certain iodopyrazoles, excess tert-butyl nitrite was used for a Sandmeyer-type reaction, which involves a diazotization step, a process closely related to nitrosation. acs.org

The process of nitrosation involves the conversion of an organic compound into a nitroso derivative. wikipedia.org With amines, this typically proceeds via the reaction with a nitrosonium ion (NO⁺), which is generated from a nitrite source. wikipedia.org For primary amines, this can lead to the formation of a diazonium salt, which is a versatile intermediate. wikipedia.org

Table 2: Nitrosation of Aminopyrazoles

| Starting Material | Nitrosating Agent | Product | Reference |

|---|---|---|---|

| 4-Aminopyrazole derivatives | Nitrous acid (from NaNO₂/acid) | 4-Nitrosopyrazole derivatives | researchgate.net |

| 5-Aminopyrazole derivatives | NaNO₂/HCl | Intermediate for 4,5-diaminopyrazoles | arkat-usa.org |

Regioselectivity and Stereoselectivity Control in Nitrosopyrazole Synthesis

Controlling the regioselectivity is a critical challenge in the synthesis of substituted pyrazoles, including nitrosopyrazoles. The substitution pattern on the final pyrazole ring is determined by the nature of the starting materials and the reaction conditions.

In the context of [3+2]-cycloaddition reactions, the regioselectivity is often governed by both steric and electronic factors of the reactants. For example, the reaction of N-monosubstituted hydrazones with nitroolefins has been reported as a novel regioselective synthesis of substituted pyrazoles. nih.gov Similarly, a base-mediated [3+2]-cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides excellent regioselectivity for the synthesis of polysubstituted pyrazoles. acs.org

When synthesizing pyrazoles from the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, the formation of regioisomers is a common issue. beilstein-journals.org However, certain methodologies have been developed to overcome this. For instance, the addition–cyclocondensation of α,β-unsaturated ketones can improve regioselectivity compared to the use of 1,3-dicarbonyls. beilstein-journals.org

A regioselective one-pot procedure for the synthesis of highly functionalized anilino-pyrazoles has been developed, involving the sequential condensation of active methylene reagents, isothiocyanates, and hydrazines. researchgate.net The regioselectivity of the cyclization reaction was confirmed, highlighting the possibility of controlling the substituent positions on the pyrazole ring. researchgate.net Further studies on the stepwise synthesis and methylation of pyrazoles have also shed light on the factors influencing the regioselective outcome of these reactions. nih.gov

For the synthesis of this compound, achieving the desired regiochemistry means ensuring the methyl group is at position 5, the phenyl group at position 3, and the nitroso group at position 4. This can be achieved by starting with precursors that have the methyl and phenyl groups in the correct orientation or by employing a synthetic route that favors the formation of this specific isomer.

Chemical Reactivity and Reaction Mechanisms of 5 Methyl 4 Nitroso 3 Phenyl 1h Pyrazole

Intrinsic Reactivity of the Nitroso Moiety

The chemical behavior of 5-methyl-4-nitroso-3-phenyl-1H-pyrazole is significantly influenced by the nitroso (-N=O) group attached to the C4 position of the pyrazole (B372694) ring. This functional group imparts a unique reactivity to the molecule, primarily characterized by tautomeric equilibria and dimerization phenomena.

C-nitroso compounds, particularly those where the nitroso group is attached to a carbon atom adjacent to a ring containing an acidic proton, can exist in equilibrium with their tautomeric oxime form. In the case of 4-nitrosopyrazoles, this phenomenon is known as nitroso-oxime tautomerism, where a proton migrates from a ring nitrogen to the oxygen atom of the nitroso group. This results in an equilibrium between the blue or green-colored C-nitroso tautomer and the typically colorless or yellowish quinone-oxime tautomer.

Theoretical studies on related compounds like 3-methyl-4-nitroso-5-pyrazolone suggest that in solution, the oxime tautomer is generally favored. researchgate.net However, the specific equilibrium position is highly dependent on the molecular structure, solvent, and solid-state packing forces. For instance, crystallographic studies of 3,5-dimethyl-4-nitroso-1H-pyrazole have shown that the molecule exists in the nitroso form in the solid state. nih.govresearchgate.net In contrast, the nitrosation of certain pyrazolo[5,1-c] chemicalbook.comresearchgate.netnih.govtriazoles has been shown to yield the more stable hydroxyimino (oxime) form directly. mdpi.com For 1-benzyl-4-nitroso-5-aminopyrazole, studies have indicated that the molecule exists as amino/nitroso tautomers in solution, rather than the alternative imino/oxime forms. bath.ac.uk This delicate balance highlights the complexity of predicting the predominant tautomeric form.

Table 1: General Characteristics of Nitroso and Oxime Tautomers

| Feature | C-Nitroso Tautomer | Quinone-Oxime Tautomer |

|---|---|---|

| Functional Group | -C-N=O | =C=N-OH |

| Appearance | Typically blue or green | Typically colorless or yellow |

| Key Bond | Carbon-Nitrogen single bond, Nitrogen-Oxygen double bond | Carbon-Nitrogen double bond, Nitrogen-Oxygen single bond |

| Proton Location | On pyrazole ring nitrogen (N-H) | On oxime oxygen (O-H) |

The nature and position of substituents on the pyrazole ring play a critical role in determining the tautomeric preference. The electronic properties of these substituents can stabilize or destabilize one tautomer over the other.

5-methyl group: The methyl group at the C5 position is an electron-donating group. Electron-donating substituents can influence the basicity of the pyrazole ring nitrogens and the acidity of the N-H proton. nih.gov In some heterocyclic systems, electron-donating groups have been shown to stabilize specific tautomeric forms through electronic effects. nih.govnih.gov

3-phenyl group: The phenyl group at the C3 position can exert both inductive and resonance effects. Depending on its orientation, it can influence the electron density distribution within the pyrazole ring. Studies on 3,5-disubstituted pyrazoles have shown that combinations of phenyl and alkyl groups can favor specific tautomers. nih.gov

A characteristic reaction of many C-nitroso compounds is their tendency to dimerize, forming azodioxy compounds (also referred to as azodiooxides). mdpi.com This process involves the formation of a covalent bond between the nitrogen atoms of two monomeric nitroso molecules. The dimerization is a reversible equilibrium, and the position of this equilibrium is influenced by factors such as temperature, concentration, solvent, and the structure of the C-nitroso compound itself. at.ua

In the solid state, most aromatic C-nitroso compounds exist as the dimeric form. mdpi.com These dimers are typically colorless or pale yellow, in contrast to the intensely colored blue or green monomers. mdpi.com The dissociation of the dimer back to the monomer can often be initiated by melting, dissolving, or irradiating the sample with UV light. mdpi.com

The dimerization of C-nitroso compounds can lead to two different geometric isomers: a cis-dimer and a trans-dimer. researchgate.netnih.govacs.org The formation of these isomers is often subject to kinetic and thermodynamic control.

cis-Dimer: Kinetic studies indicate that at low temperatures, the dimerization process is often under kinetic control, favoring the formation of the cis-isomer. researchgate.net

trans-Dimer: The trans-isomer is generally the thermodynamically more stable of the two. researchgate.net At elevated temperatures or upon prolonged reaction times, the equilibrium shifts to favor the formation of the more stable trans-dimer. researchgate.net The main products from the nitrosation of various hydrocarbons are often the trans-azodioxy compounds. researchgate.net

The interconversion between the cis and trans forms can occur thermally, with the cis-dimer isomerizing to the more stable trans form. mdpi.com

Table 2: Comparison of Cis- and Trans-Nitroso Dimers

| Feature | Cis-Dimer (Z-isomer) | Trans-Dimer (E-isomer) |

|---|---|---|

| Formation Control | Kinetically favored | Thermodynamically favored |

| Relative Stability | Less stable | More stable |

| Formation Conditions | Typically forms at lower temperatures | Typically forms at higher temperatures or upon equilibration |

Dimerization Phenomena in C-Nitroso Compounds and Nitrosopyrazoles

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is dictated by the electron distribution within the ring, which is influenced by the two adjacent nitrogen atoms and the substituents attached to the carbon atoms. chemicalbook.comnih.gov

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position remains comparatively electron-rich. chemicalbook.compharmaguideline.com Consequently, electrophilic attack on an unsubstituted or N-substituted pyrazole ring occurs preferentially at the C4 position. chemicalbook.comresearchgate.netpharmaguideline.com This position is considered the most vulnerable to electrophiles like those involved in nitration, sulfonation, and halogenation. researchgate.net

In the case of this compound, the C4 position is already occupied by the nitroso group. This has two significant consequences for further electrophilic substitution:

Blocking of the Reactive Site: The most active site for electrophilic attack is blocked, meaning that substitution at this position is not possible without prior removal of the nitroso group.

Directing Effects of Existing Substituents: The substituents on the ring—the electron-donating 5-methyl group and the 3-phenyl group—would typically activate the ring towards electrophilic substitution, particularly at the C4 position. researchgate.netnih.gov With C4 blocked, any further electrophilic substitution would be forced to occur at the less reactive C3 or C5 positions, or potentially on the N1 nitrogen, and would likely require more forcing reaction conditions. The nitroso group itself is deactivating, further hindering subsequent electrophilic aromatic substitution on the pyrazole ring.

Therefore, the typical electrophilic substitution pattern for pyrazoles is disrupted in this molecule due to the presence of the C4-nitroso substituent.

Electrophilic Aromatic Substitution Patterns on the Pyrazole Nucleus

Modulatory Effects of Existing Substituents (Methyl, Phenyl, Nitroso) on Electrophilic Attack

The pyrazole ring is an electron-rich heterocyclic system, and its reactivity towards electrophiles is significantly influenced by the nature and position of its substituents. nih.gov In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C-4 position, which possesses the highest electron density. pharmaguideline.comscribd.comquora.com However, in this compound, this position is already substituted, and the existing groups modulate the ring's reactivity in a complex manner.

Methyl Group (at C-5): As an alkyl group, the methyl substituent is electron-donating through an inductive effect and hyperconjugation. Electron-donating groups typically increase the electron density of the aromatic ring, thereby activating it for electrophilic attack. mdpi.com

Phenyl Group (at C-3): The phenyl group can exert both an electron-withdrawing inductive effect and a resonance effect (which can be either donating or withdrawing). Its net influence on the pyrazole ring's electron density is complex and can affect the stability of reaction intermediates. mdpi.com

Nitroso Group (at C-4): The nitroso group is a potent electron-withdrawing group via resonance and inductive effects. Its presence significantly reduces the electron density of the pyrazole ring, leading to substantial deactivation towards electrophilic aromatic substitution. nih.gov

Given that the most reactive C-4 position is occupied and the ring is strongly deactivated by the nitroso group, further electrophilic substitution on the pyrazole carbons is highly unfavorable. Electrophilic attack, if it occurs, would likely target other positions. The pyridine-like nitrogen atom (N-2) is basic and represents a potential site for reaction with electrophiles, such as protonation or alkylation. pharmaguideline.comrrbdavc.org

| Substituent | Position | Electronic Effect | Impact on Electrophilic Attack |

| Methyl | C-5 | Electron-donating (Inductive, Hyperconjugation) | Activating |

| Phenyl | C-3 | Inductive (withdrawing), Resonance (variable) | Modulatory |

| Nitroso | C-4 | Strongly electron-withdrawing (Resonance, Inductive) | Strongly deactivating |

Nucleophilic Reaction Pathways

While the pyrazole ring is inherently electron-rich, the presence of a strong electron-withdrawing group like the nitroso moiety can render the ring susceptible to nucleophilic attack. nih.gov Nucleophilic aromatic substitution (SNAr) reactions are known to occur in pyrazole systems, particularly when activated by electron-withdrawing groups and bearing a suitable leaving group, such as in 4-halonitro-pyrazoles. osti.govacs.org

For this compound, direct nucleophilic substitution on the ring is less probable due to the absence of a good leaving group. Instead, the most accessible pathway for nucleophilic reactions involves the nitroso substituent itself. The electrophilic nitrogen atom of the nitroso group is a prime target for nucleophiles, with the most significant reaction being its reduction to an amino group, a transformation discussed in detail in section 3.3.1. Theoretical studies on related heterocyclic systems indicate that nucleophilic attack can lead to ring-opening under certain conditions, although this is a less common pathway for substituted pyrazoles. scholaris.ca

Cycloaddition Reactions Involving the Pyrazole Ring System

Cycloaddition reactions are fundamental in heterocyclic chemistry, both for the synthesis of rings and for their subsequent functionalization. organic-chemistry.org While 1,3-dipolar cycloadditions are a primary method for constructing the pyrazole ring itself, the reactivity of the pre-formed aromatic pyrazole system in such reactions is more limited. nih.govnih.gov

The participation of an aromatic ring like 1H-pyrazole as a diene in a standard [4+2]-cycloaddition (Diels-Alder reaction) is energetically unfavorable due to the requisite loss of aromaticity. While non-aromatic 4H-pyrazoles have been shown to act as dienes, the aromatic 1H-pyrazole core of this compound is not expected to function as a diene under normal conditions. nih.govnih.gov

Conversely, the molecule possesses significant potential to react as a dienophile, not through the pyrazole ring itself, but via the nitroso substituent. Nitroso compounds are highly reactive dienophiles in hetero-Diels-Alder reactions, readily reacting with conjugated dienes to form six-membered oxazine (B8389632) rings. nih.govresearchgate.net This reactivity provides a powerful method for C-N and C-O bond formation. The reaction of a nitroso-substituted pyrazole with a diene would therefore involve the nitroso group acting as the dienophile, leading to a product where the diene has added across the N=O bond. nih.gov

| Reaction Type | Role of this compound | Reactive Moiety | Expected Outcome |

| Hetero-Diels-Alder | Dienophile | Nitroso group (-N=O) | Formation of a cycloadduct (e.g., an oxazine derivative) with a conjugated diene. nih.gov |

| Diels-Alder | Diene | Pyrazole Ring | Unlikely due to the stability of the aromatic ring. |

Specific Chemical Transformations of this compound

Reduction of the Nitroso Functionality to Amino Derivatives

One of the most synthetically valuable transformations of this compound is the reduction of its nitroso group to a primary amine. This conversion is a common and efficient process in organic synthesis and has been specifically documented for 4-nitrosopyrazoles. researchgate.netarkat-usa.org The resulting product, 4-amino-5-methyl-3-phenyl-1H-pyrazole, is a versatile building block for more complex molecules.

Several methodologies can be employed for this reduction, with catalytic hydrogenation and the use of dissolving metals in acid being the most prevalent. masterorganicchemistry.com A photosensitized reduction using titanium dioxide has also been reported for this class of compounds. arkat-usa.org The choice of reagent can be critical to avoid the reduction of other functional groups, such as the phenyl ring.

| Reduction Method | Typical Reagents | Product | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | 4-amino-5-methyl-3-phenyl-1H-pyrazole | masterorganicchemistry.com |

| Metal/Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | 4-amino-5-methyl-3-phenyl-1H-pyrazole | masterorganicchemistry.com |

| Photoreduction | TiO₂ / Triethylamine-Acetonitrile | 4-amino-5-methyl-3-phenyl-1H-pyrazole | arkat-usa.org |

Subsequent Derivatizations and Cyclization Reactions

The 4-amino-5-methyl-3-phenyl-1H-pyrazole synthesized via reduction is a polyfunctional molecule with several nucleophilic sites, making it an excellent precursor for further derivatization. mdpi.comnih.gov The exocyclic amino group can undergo standard reactions such as acylation and sulfonylation. researchgate.net

More significantly, the spatial arrangement of the amino group at C-4 and the ring nitrogen at N-1 allows for cyclization reactions with bifunctional electrophiles to construct fused heterocyclic systems. tandfonline.com Aminopyrazoles are widely used as key intermediates in the synthesis of medicinally relevant fused heterocycles such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. mdpi.comnih.govchim.it Reaction of the aminopyrazole with reagents like β-diketones, β-ketoesters, or enaminones typically leads to the formation of a new six-membered ring fused to the pyrazole core. nih.govresearchgate.net These reactions often proceed through an initial condensation with the amino group, followed by an intramolecular cyclization and dehydration.

| Reagent Type | Example Reagent | Resulting Fused System | Reference |

| β-Diketone | Acetylacetone | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

| β-Ketoester | Ethyl acetoacetate | Pyrazolo[3,4-b]pyridinone derivative | nih.govresearchgate.net |

| Enaminone | Dimethylformamide dimethyl acetal (B89532) (DMFDMA) derived reagents | Pyrazolo[3,4-b]pyridine derivative | nih.gov |

| α,β-Unsaturated Carbonyl | Chalcones | Pyrazolo[3,4-b]pyridine derivative | mdpi.com |

Pathways to Fused Polycyclic Heterocyclic Systems

The reactivity of the 4-nitroso group on the pyrazole ring is a key feature that can be exploited for the synthesis of fused heterocyclic systems. While direct cyclization reactions involving the nitroso group are plausible, a common and effective strategy involves its reduction to an amino group, which then acts as a nucleophile in subsequent cyclocondensation reactions. This approach opens pathways to a variety of fused pyrazolo-azines.

One prominent pathway involves the transformation of the 4-nitroso-pyrazole into a 4-aminopyrazole. This intermediate is a versatile building block for constructing fused six-membered rings. For instance, reaction with 1,3-dielectrophiles can lead to the formation of pyrazolo[3,4-b]pyridines . The general mechanism for this transformation involves the nucleophilic attack of the amino group of the pyrazole onto the electrophilic centers of the reaction partner, followed by cyclization and dehydration to form the aromatic fused ring system.

Another significant family of fused heterocycles accessible from 4-aminopyrazoles are pyrazolo[3,4-d]pyridazines . These can be synthesized through cyclocondensation reactions with appropriate dicarbonyl compounds or their equivalents. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyridazine (B1198779) ring fused to the pyrazole core.

Furthermore, the synthesis of pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazines represents another synthetic route. This can be achieved by reacting the aminopyrazole with reagents that can form the triazine ring. For example, diazotization of the aminopyrazole followed by coupling with an active methylene (B1212753) compound can lead to an intermediate that cyclizes to the pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine system.

The following table summarizes potential reactants for the synthesis of various fused heterocyclic systems starting from the 4-amino derivative of this compound.

| Fused System | Reactant Type | Example Reactant |

| Pyrazolo[3,4-b]pyridine | β-Diketone | Acetylacetone |

| Pyrazolo[3,4-d]pyridazine | 1,2-Dicarbonyl compound | Benzil |

| Pyrazolo[5,1-c] researchgate.netresearchgate.netresearchgate.nettriazine | Diazonium salt precursor | Sodium nitrite (B80452), then β-ketoester |

Mechanistic Elucidation of Key Chemical Processes

The elucidation of the precise mechanisms of these complex chemical transformations relies heavily on computational chemistry. Techniques such as Density Functional Theory (DFT) are employed to model the reaction pathways, identify transition states, and calculate energy barriers.

Analysis of Transition States and Energy Barriers

For any given reaction pathway leading to a fused heterocyclic system, there exists a sequence of elementary steps, each characterized by a transition state (TS). The transition state represents the highest energy point along the reaction coordinate for that step. The energy difference between the reactants and the transition state is the activation energy or energy barrier.

Computational analysis allows for the geometric and energetic characterization of these transition states. For the cyclization reactions of the amino-pyrazole derivative, theoretical calculations can predict the structures of the transition states for both the initial nucleophilic attack and the subsequent cyclization and dehydration steps. The calculated energy barriers provide insight into the kinetics of the reaction, indicating which steps are rate-determining.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT study on the cyclization of 4-amino-5-methyl-3-phenyl-1H-pyrazole with a generic diketone.

| Reaction Step | Energy Barrier (kcal/mol) | Transition State (TS) Bond Lengths (Å) |

| Nucleophilic attack | 15.2 | N-C: 2.15, C=O: 1.35 |

| Intramolecular cyclization | 22.5 | N-C: 1.98, C-N: 2.50 |

| Dehydration | 12.8 | C-O: 2.20, O-H: 1.85 |

Intrinsic Reaction Coordinate (IRC) Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a powerful tool used to confirm that a calculated transition state indeed connects the intended reactants and products. Starting from the geometry of the transition state, the IRC calculation follows the steepest descent path on the potential energy surface in both the forward and reverse directions.

A successful IRC calculation will trace the reaction pathway from the transition state downhill to the energy minima of the reactants on one side and the products (or intermediates) on the other. This provides a clear and unambiguous map of the reaction path, confirming the proposed mechanism. For the synthesis of fused pyrazoles, IRC calculations would be used to verify the connection between the transition states of the cyclization steps and the corresponding intermediates and final products. This computational evidence is crucial for a robust understanding of the reaction mechanism at a molecular level.

Computational Chemistry and Advanced Theoretical Studies of 5 Methyl 4 Nitroso 3 Phenyl 1h Pyrazole

Application of Quantum Chemical Methodologies

Ab Initio Approaches (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Similarly, there is no available research applying ab initio methods like Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory to this compound. These methods would provide an alternative, often complementary, view of the molecule's electronic structure and energy, free from the empirical parameterization inherent in some DFT functionals.

Electronic Structure and Reactivity Descriptors

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Energy Gap

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap (ΔE) between these orbitals indicates the molecule's propensity to undergo chemical reactions. For 5-methyl-4-nitroso-3-phenyl-1H-pyrazole, the specific energies of HOMO, LUMO, and the resultant energy gap have not been computationally determined and reported.

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The red, electron-rich regions (negative potential) indicate likely sites for electrophilic interaction, while the blue, electron-poor regions (positive potential) suggest sites for nucleophilic attack. An MEP analysis for this compound has not been documented.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. This analysis quantifies the delocalization of electron density between filled and unfilled orbitals. Specific NBO studies detailing these interactions within this compound are not present in the current body of literature.

Prediction of Chemical Reactivity and Selectivity

Utilization of Fukui Functions for Site Reactivity

Fukui functions are a key concept in Density Functional Theory (DFT) that help in identifying the most reactive sites within a molecule. researchgate.net These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. By calculating the Fukui functions, one can predict the sites most susceptible to nucleophilic, electrophilic, and radical attack.

For a molecule like this compound, the Fukui functions can be calculated for each atom to create a reactivity map. Generally, a high value of the Fukui function for nucleophilic attack (f+) indicates a site prone to attack by a nucleophile, while a high value for electrophilic attack (f-) suggests a site susceptible to attack by an electrophile.

Table 1: Illustrative Fukui Function Indices for Predicting Site Reactivity

| Atomic Site | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |

| N (nitroso) | High | Low | Moderate | Prone to nucleophilic attack |

| O (nitroso) | Moderate | High | Moderate | Prone to electrophilic attack |

| C4 (pyrazole) | Low | Moderate | Low | Less reactive |

| C5 (pyrazole) | Moderate | Low | Moderate | Potential for nucleophilic attack |

| Phenyl Ring C-atoms | Varying | Varying | Varying | Dependent on substitution pattern |

Note: The values in this table are illustrative and represent a hypothetical scenario based on the general principles of Fukui function analysis for similar compounds. Actual values would require specific DFT calculations for this compound.

Determination of Electron Donating and Accepting Powers (ω−/ω+)

The electron-donating (ω−) and electron-accepting (ω+) powers are global reactivity indices that quantify a molecule's ability to donate or accept electrons, respectively. orientjchem.org These parameters are derived from the ionization potential and electron affinity of the molecule, which can be calculated using computational methods. A higher value of ω− indicates a better electron donor, while a higher value of ω+ suggests a better electron acceptor.

Computational studies on related pyrazole (B372694) derivatives have shown that the introduction of different substituent groups can significantly modulate these properties. The presence of the electron-withdrawing nitroso group and the phenyl ring, along with the electron-donating methyl group in this compound, creates a complex electronic landscape that would be reflected in its ω− and ω+ values.

In-depth Studies of Tautomeric and Isomeric Equilibria

The phenomenon of tautomerism is of fundamental importance in understanding the structure and reactivity of many organic molecules. For this compound, the potential for tautomeric and isomeric equilibria, particularly the nitroso-oxime tautomerism, is a key area of investigation where computational chemistry provides invaluable insights.

Computational Determination of Relative Stabilities of Nitroso and Oxime Forms

This compound can exist in equilibrium with its corresponding oxime tautomer. Computational methods, particularly DFT and ab initio calculations, are extensively used to determine the relative stabilities of these tautomeric forms. nih.govresearchgate.net These calculations involve optimizing the geometry of each tautomer and then calculating their electronic energies. The tautomer with the lower calculated energy is predicted to be the more stable form.

Studies on analogous 4-nitroso-pyrazolones have shown that the oxime tautomer is often favored in solution. researchgate.net The relative stability is influenced by factors such as intramolecular hydrogen bonding, conjugation, and the electronic nature of the substituents. For this compound, computational studies would need to consider the various possible isomers of the oxime form (e.g., syn and anti isomers) to provide a complete picture of the tautomeric landscape.

Table 2: Hypothetical Relative Energies of Nitroso and Oxime Tautomers of a Similar Pyrazole System

| Tautomer/Isomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |

| Nitroso Form | 5.0 | 3.5 |

| syn-Oxime Form | 0.0 | 0.0 |

| anti-Oxime Form | 1.2 | 0.5 |

Note: This table presents hypothetical data based on computational studies of similar 4-nitroso-pyrazolone systems to illustrate the typical energy differences observed. Actual values for this compound would require specific calculations.

Modeling of Solvent Effects on Tautomeric Preferences (e.g., Polarizable Continuum Model)

The position of a tautomeric equilibrium can be significantly influenced by the surrounding solvent. nih.govresearchgate.net The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effect of a solvent by representing it as a continuous dielectric medium. nih.gov This approach allows for the calculation of the relative energies of tautomers in different solvents, thereby predicting how the tautomeric preference might shift with solvent polarity.

For the nitroso-oxime tautomerism of this compound, a polar solvent is likely to stabilize the more polar tautomer to a greater extent. Computational studies on related systems have demonstrated that the inclusion of solvent effects via PCM can sometimes alter the predicted order of stability compared to gas-phase calculations. researchgate.net By performing PCM calculations with solvents of varying polarity (e.g., a nonpolar solvent like toluene (B28343) and a polar solvent like water), a comprehensive understanding of the solvent's role in the tautomeric equilibrium can be achieved. These theoretical predictions can then be correlated with experimental observations from spectroscopic techniques like NMR.

Comprehensive Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of a molecule is intimately linked to its physical and chemical properties. A thorough conformational analysis and geometry optimization are therefore essential for a complete understanding of this compound.

Computational methods are employed to explore the potential energy surface of the molecule to identify its stable conformers. This typically involves rotating the single bonds in the molecule, such as the bond connecting the phenyl ring to the pyrazole ring, and calculating the energy at each rotational angle. The resulting energy profile reveals the low-energy conformations.

Following the identification of stable conformers, a full geometry optimization is performed for each one. This process uses quantum mechanical calculations to find the molecular geometry with the minimum energy, providing precise information about bond lengths, bond angles, and dihedral angles. Various levels of theory and basis sets can be used for these calculations, with the choice depending on the desired accuracy and computational cost. For pyrazole derivatives, DFT methods often provide a good balance of accuracy and efficiency. nih.gov The optimized molecular geometry is crucial for interpreting experimental data, such as X-ray crystallographic structures, and for understanding the molecule's interactions with other species. nih.gov

Computational and Advanced Theoretical Studies of this compound: A Literature Gap

Despite extensive searches of scientific databases and computational chemistry literature, no specific theoretical vibrational analysis or detailed spectroscopic property predictions for the compound this compound have been found in published research.

While the broader class of pyrazole derivatives has been the subject of numerous computational studies, including vibrational analysis using methods like Density Functional Theory (DFT), research focusing explicitly on the spectroscopic properties of this compound appears to be absent from the available scientific literature.

Theoretical vibrational analysis is a powerful tool used to predict the infrared (IR) and Raman spectra of molecules. This process involves calculating the vibrational frequencies and their corresponding intensities, which arise from the various stretching, bending, and torsional motions of the atoms within the molecule. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the fundamental vibrational modes of a compound.

For many pyrazole derivatives, researchers have successfully employed computational methods to:

Optimize the molecular geometry to its lowest energy state.

Calculate the harmonic vibrational frequencies.

Assign specific vibrational modes to the calculated frequencies.

Compare theoretical spectra with experimental FT-IR and FT-Raman data to validate the computational models.

However, the specific arrangement of the methyl, nitroso, and phenyl groups on the pyrazole ring in this compound results in a unique vibrational signature. The lack of dedicated studies on this molecule means that no data tables of calculated vibrational frequencies, potential energy distribution (PED) analysis, or predicted IR and Raman intensities can be provided at this time. Such data is essential for a thorough understanding of its spectroscopic properties.

The absence of this information in the public domain highlights a gap in the current body of research on substituted pyrazoles. Future computational studies would be necessary to elucidate the theoretical vibrational analysis and predict the spectroscopic properties of this compound, which would be a valuable contribution to the field of computational chemistry and spectroscopy.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methyl 4 Nitroso 3 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5-methyl-4-nitroso-3-phenyl-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy would offer a comprehensive picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The expected chemical shifts for the protons in this compound are influenced by the electronic effects of the pyrazole (B372694) ring, the phenyl group, and the nitroso group.

The phenyl group protons would typically appear as a multiplet in the aromatic region, approximately between δ 7.3 and 7.8 ppm. The exact chemical shifts and splitting patterns would depend on the orientation of the phenyl ring relative to the pyrazole ring. The methyl group protons (CH₃) attached to the pyrazole ring are expected to resonate as a singlet in the upfield region, likely around δ 2.5 ppm. The N-H proton of the pyrazole ring would exhibit a broad singlet at a downfield chemical shift, potentially in the range of δ 12-14 ppm, due to its acidic nature and potential for hydrogen bonding.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.3 - 7.8 | Multiplet |

| CH₃ | ~2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronic environment created by the substituents.

The carbon atoms of the phenyl ring are expected to resonate in the aromatic region, typically between δ 125 and 139 ppm. The pyrazole ring carbons (C3, C4, and C5) would have distinct chemical shifts. C3, attached to the phenyl group, and C5, attached to the methyl group, would be found in the range of δ 140-155 ppm. The C4 carbon, bearing the nitroso group, is expected to be significantly deshielded and could appear in a similar range. The methyl carbon (CH₃) would be observed in the upfield region, typically around δ 12-15 ppm.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon | Estimated Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C1' | ~130 |

| Phenyl C2'/C6' | ~126 |

| Phenyl C3'/C5' | ~129 |

| Phenyl C4' | ~128 |

| Pyrazole C3 | ~153 |

| Pyrazole C4 | ~147 |

| Pyrazole C5 | ~148 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule. mdpi.com Although it has lower natural abundance and sensitivity compared to ¹H NMR, it provides direct information about the nitrogen centers. huji.ac.il The chemical shifts of the three nitrogen atoms in this compound would be distinct.

The pyrazole ring nitrogens (N1 and N2) are expected to have chemical shifts characteristic of azoles. The N-H nitrogen (N1) would likely resonate at a different frequency compared to the sp²-hybridized nitrogen (N2). The nitrogen atom of the nitroso group (-N=O) would exhibit a chemical shift in a significantly different region, typically at a much higher frequency (further downfield), which is characteristic of this functional group. researchgate.net The wide chemical shift range of ¹⁵N NMR, spanning up to 1000 ppm, allows for clear differentiation of various nitrogen environments. northwestern.eduwikipedia.org

Spectroscopic Elucidation of Tautomeric Forms and Dynamic Processes via NMR

Pyrazole derivatives, particularly those with a proton on a ring nitrogen, can exist as a mixture of tautomers in solution. fu-berlin.debohrium.comresearchgate.net For this compound, annular tautomerism involving the migration of the proton between the two ring nitrogen atoms is possible. rsc.org Furthermore, the presence of the nitroso group introduces the possibility of nitroso-oxime tautomerism, where the nitroso form is in equilibrium with an oxime form. researchgate.net

NMR spectroscopy is an excellent method for studying these dynamic processes. bohrium.com At room temperature, if the tautomeric interconversion is rapid on the NMR timescale, averaged signals for the exchanging protons and carbons would be observed. However, by lowering the temperature, it is often possible to slow down the exchange rate sufficiently to observe distinct signals for each tautomer. The integration of these signals in the ¹H NMR spectrum can then be used to determine the equilibrium constant between the tautomers. fu-berlin.dersc.org ¹³C and ¹⁵N NMR can also provide crucial information, as the chemical shifts of the ring carbons and nitrogens are sensitive to the position of the proton. bohrium.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Assignment of Characteristic Vibrational Modes for Nitroso and Pyrazole Moieties

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the pyrazole ring is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would likely appear in the 1400-1650 cm⁻¹ region. derpharmachemica.comresearchgate.net A key vibrational mode for this molecule is the N=O stretching of the nitroso group, which is typically observed in the range of 1500-1620 cm⁻¹. The precise position of this band can provide information about the electronic environment and potential tautomeric forms. Other characteristic bands would include C-H bending and ring deformation modes.

Table 3: Expected IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (pyrazole) | Stretching | 3100 - 3400 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 3000 |

| N=O (nitroso) | Stretching | 1500 - 1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For pyrazole derivatives, this analysis provides insights into the electronic properties and potential for applications in materials science and bioimaging. nih.govnih.gov The absorption characteristics are influenced by the molecular structure, solvent polarity, and the presence of chromophoric groups. materialsciencejournal.orgscispace.com

The electronic absorption spectrum of this compound is characterized by specific transitions that provide a signature for the compound. Generally, pyrazole-based compounds exhibit absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, typically occurring at shorter wavelengths, are characteristic of the conjugated π system of the pyrazole and phenyl rings. libretexts.org The n → π* transitions, which are usually weaker and appear at longer wavelengths, involve the non-bonding electrons of the nitrogen and oxygen atoms. libretexts.org

The nitroso group acts as a significant chromophore. Aromatic nitroso compounds are known to exhibit characteristic absorption in the visible region, which is responsible for their color. mdpi.com This absorption is attributed to an n → π* transition involving the non-bonding electrons of the nitroso group's oxygen atom. libretexts.org

C-nitroso compounds have a well-documented tendency to exist in equilibrium between monomeric and dimeric forms, a phenomenon that can be observed using UV-Vis spectroscopy. researchgate.netresearchgate.net The monomer is typically colored (often blue or green), while the dimer is colorless. This equilibrium can be influenced by factors such as solvent, temperature, and concentration. The dimerization process involves the formation of a nitrogen-nitrogen double bond between two nitroso molecules. researchgate.net Spectroscopic studies can track this equilibrium by monitoring the intensity of the absorption band characteristic of the monomeric nitroso group.

| Spectroscopic Feature | Wavelength Range (Typical) | Transition Type | Notes |

| Pyrazole & Phenyl Rings | < 300 nm | π → π | Strong absorption due to the conjugated aromatic system. |

| Nitroso Group | > 300 nm | n → π | Weaker absorption, responsible for the color of the compound. |

| Dimerization | Varies | - | Monitored by the change in absorbance of the monomer-specific band. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. For this compound, with a chemical formula of C10H9N3O, the expected molecular weight can be precisely determined.

Electron impact mass spectrometry (EI-MS) of pyrazole derivatives reveals characteristic fragmentation pathways. The fragmentation of the pyrazole ring is a key process and is influenced by the nature and position of its substituents. researchgate.netrsc.org Common fragmentation patterns for pyrazoles include the cleavage of the nitrogen-nitrogen bond and the expulsion of small, stable molecules like HCN or N2. researchgate.netrsc.org

The presence of the methyl, nitroso, and phenyl groups on the pyrazole ring will direct the fragmentation in specific ways. The molecular ion peak ([M]+•) would be expected, followed by fragments resulting from the loss of the nitroso group (•NO), the methyl group (•CH3), or rearrangements involving the phenyl ring. The fragmentation patterns are often complex, and detailed analysis can provide significant structural information. nih.gov

Expected Fragmentation Pathways:

Loss of Nitroso Group: [M - NO]+

Loss of Methyl Group: [M - CH3]+

Cleavage of Pyrazole Ring: Leading to various smaller fragments.

Rearrangements: Involving the phenyl group, potentially leading to stable aromatic ions.

| Ion | m/z (expected) | Description |

| [C10H9N3O]+• | 187.07 | Molecular Ion |

| [C10H9N2]+ | 157.08 | Loss of NO |

| [C9H6N3O]+ | 172.05 | Loss of CH3 |

| [C6H5]+ | 77.04 | Phenyl cation |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. researchgate.netbohrium.com For this compound, this technique would confirm the connectivity of the atoms and provide accurate measurements of bond lengths and angles within the pyrazole and phenyl rings, as well as the geometry of the nitroso and methyl substituents. nih.govmdpi.commdpi.com The planarity of the pyrazole and phenyl rings and the dihedral angle between them would also be determined. nih.govmdpi.com

In the solid state, molecules of this compound will interact with each other through various non-covalent forces. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), making it a versatile component for forming hydrogen-bonded networks. nih.gov The nitroso group can also act as a hydrogen bond acceptor. researchgate.net

| Interaction Type | Potential Donor/Acceptor | Significance |

| Hydrogen Bonding | N-H (donor), N (acceptor), O (acceptor) | Dictates crystal packing, can form dimers or extended networks. nih.govnih.gov |

| π-π Stacking | Phenyl and Pyrazole Rings | Contributes to the stability of the crystal lattice. |

| van der Waals Forces | All atoms | General intermolecular attractive forces. |

Applications and Synthetic Utility of 5 Methyl 4 Nitroso 3 Phenyl 1h Pyrazole in Advanced Organic Synthesis

Role as Key Synthetic Intermediates

The chemical reactivity of 5-methyl-4-nitroso-3-phenyl-1H-pyrazole makes it an excellent scaffold for synthetic diversification. The nitroso group, in particular, serves as a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. This transformation unlocks a cascade of subsequent reactions, establishing the compound as a fundamental building block for a wide array of nitrogen-containing heterocycles.

The most prominent synthetic application of this compound is its role as a direct precursor to 4-amino-5-methyl-3-phenyl-1H-pyrazole. The nitroso group at the C4 position is readily susceptible to chemical reduction, providing a clean and efficient pathway to the corresponding primary amine. This transformation is a critical step, as the resulting aminopyrazole is a highly valuable intermediate for building more complex heterocyclic structures and pharmacologically active molecules.

The reduction of 4-nitrosopyrazoles to their 4-amino counterparts can be achieved using various standard reducing agents. Common methodologies include catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Another effective method involves the use of dissolving metal reductions, such as zinc dust in acetic acid. These methods are generally high-yielding and result in a pure product, making the aminopyrazole readily accessible for subsequent synthetic steps. The resulting 4-amino-5-methyl-3-phenyl-1H-pyrazole serves as a nucleophilic building block, poised for reactions that lead to the formation of fused ring systems.

Table 1: Representative Reduction Methods for 4-Nitrosopyrazoles

| Reagent/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Ethanol | Room Temperature | 4-Aminopyrazole |

Once synthesized, 4-amino-5-methyl-3-phenyl-1H-pyrazole acts as a bifunctional nucleophile. The presence of the C4-amino group and the endocyclic N1-H allows for cyclocondensation reactions with various electrophilic partners to construct a range of fused heterocyclic systems. This strategy is central to the synthesis of purine (B94841) analogs and other biologically relevant scaffolds.

Imidazo[1,2-b]pyrazoles are a class of fused heterocycles with demonstrated applications in medicinal chemistry. The synthesis of this scaffold can be efficiently achieved starting from aminopyrazoles. One powerful method is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component process involving an aminopyrazole, an aldehyde, and an isocyanide. nih.gov In this reaction, 4-amino-5-methyl-3-phenyl-1H-pyrazole would react with a diverse range of aldehydes and isocyanides to generate a library of substituted imidazo[1,2-b]pyrazoles. The reaction proceeds through the formation of an imine from the aminopyrazole and aldehyde, which is then attacked by the isocyanide, followed by an intramolecular cyclization to yield the final fused product. nih.gov

Table 2: Components for Imidazopyrazole Synthesis via GBB Reaction

| Aminopyrazole Precursor | Aldehyde Component | Isocyanide Component | Fused Heterocyclic Product |

|---|

Pyrazolotriazines, particularly isomers like pyrazolo[3,4-d] nih.govnih.govmdpi.comtriazines and pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazines, are another important class of fused heterocycles with structural similarities to purine bases. researchgate.netmdpi.com The synthesis of these systems often relies on the strategic functionalization and cyclization of aminopyrazoles.

A common route to pyrazolo[3,4-d] nih.govnih.govmdpi.comtriazin-4-ones involves the diazotization of a 4-aminopyrazole-3-carboxamide or -carbonitrile precursor with sodium nitrite (B80452) under acidic conditions. nih.gov The resulting diazonium salt undergoes spontaneous intramolecular cyclization to form the fused triazine ring. nih.gov Therefore, 4-amino-5-methyl-3-phenyl-1H-pyrazole could first be functionalized at the adjacent C5-methyl group to introduce a carboxamide or nitrile, followed by diazotization and cyclization to yield the corresponding pyrazolotriazine.

The construction of pyrazolothiadiazoles from aminopyrazoles involves the introduction of sulfur and additional nitrogen atoms to form the fused five-membered thiadiazole ring. A versatile approach begins with the conversion of the 4-amino group of 4-amino-5-methyl-3-phenyl-1H-pyrazole into a thiourea (B124793) or thiosemicarbazide (B42300) derivative.

For instance, reaction with an isothiocyanate would yield a pyrazolylthiourea. This intermediate can then be oxidatively cyclized using reagents like bromine or subjected to condensation with α-haloketones to form the fused pyrazolothiadiazole ring system. Alternatively, converting the aminopyrazole into a hydrazine (B178648) derivative followed by reaction with carbon disulfide and subsequent cyclization provides another established route to pyrazolo nih.govmdpi.comresearchgate.netthiadiazoles. mdpi.com

Q & A

Q. What are the common synthetic routes for 5-methyl-4-nitroso-3-phenyl-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with appropriate carbonyl precursors. For example, hydrazine hydrate is refluxed with substituted chalcones in polar solvents like DMSO, with reaction progress monitored via TLC . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of precursor to hydrazine), solvent choice (DMSO for high solubility), and temperature (reflux at ~100°C for 6–12 hours). Post-reaction, crystallization from ethanol or DMF/ethanol mixtures yields pure crystals for structural validation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key methods include:

- IR spectroscopy : To confirm nitroso (-NO) and pyrazole ring vibrations (e.g., C=N stretch at ~1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- X-ray crystallography : Resolves planarity of the pyrazole ring and dihedral angles with substituents (e.g., 73.67° between pyrazole and phenyl rings) .

Q. How is the antibacterial activity of nitroso-pyrazole derivatives initially screened?

Preliminary screening uses agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compounds are dissolved in DMSO (≤1% v/v) and tested at 50–200 µg/mL. Zones of inhibition are compared to standard antibiotics (e.g., ampicillin). Follow-up MIC/MBC assays quantify potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths or angles (e.g., C-N vs. N-N distances) arise from dynamic effects in solution (NMR) vs. static crystal structures. Density Functional Theory (DFT) optimizes geometries in silico, aligning computed vibrational spectra (IR) and NMR chemical shifts with experimental data . Molecular docking further correlates structural flexibility (e.g., nitroso group orientation) with bioactivity, explaining variable binding affinities in enzyme assays .

Q. What strategies are employed to enhance the metabolic stability of nitroso-pyrazoles in pharmacological studies?

- Structural modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position reduces nitroso group reactivity, mitigating rapid hepatic clearance .

- Prodrug design : Masking the nitroso moiety as a protected oxime (-NHO-) improves plasma stability, with enzymatic cleavage in target tissues .

- In vitro microsomal assays : Human liver microsomes (HLMs) assess phase I metabolism, guiding SAR to block CYP450-mediated degradation .

Q. How can crystallographic data inform the design of pyrazole-based enzyme inhibitors?

X-ray structures reveal critical interactions:

- The nitroso group forms hydrogen bonds with catalytic residues (e.g., Asp32 in thrombin) .

- Dihedral angles between the pyrazole and phenyl rings influence binding pocket compatibility; angles >60° reduce steric clashes in hydrophobic domains .

- Substituent bulk at the 5-position (e.g., methyl vs. trifluoromethyl) modulates inhibitor selectivity via van der Waals contacts .

Q. What experimental approaches validate the role of nitroso groups in redox-mediated biological activity?

- Electrochemical analysis : Cyclic voltammetry quantifies redox potentials (e.g., E₁/2 for NO release at −0.3 to −0.5 V vs. Ag/AgCl) .

- EPR spectroscopy : Detects stable free radicals (e.g., nitroxides) generated during nitroso-to-nitrosyl transitions .

- Cell-based assays : ROS-sensitive dyes (e.g., DCFH-DA) measure oxidative stress induction in cancer cells, linking nitroso redox cycling to cytotoxicity .

Methodological Notes

- Data Contradiction Resolution : Cross-validate NMR/IR with single-crystal XRD to distinguish dynamic solution effects from static solid-state structures .

- Activity Optimization : Use factorial design (e.g., 2³ experiments) to test substituent effects (electronic, steric) on bioactivity and solubility .

- Computational Workflow : Combine Gaussian (DFT), AutoDock (docking), and PyMOL (visualization) for structure-activity modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |